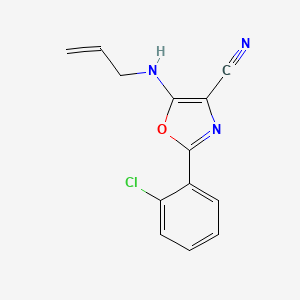

5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile

Descripción

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c1-2-7-16-13-11(8-15)17-12(18-13)9-5-3-4-6-10(9)14/h2-6,16H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFDEMKJUNJGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Robinson-Gabriel Cyclization: Foundation for Oxazole Core Formation

Synthesis of N-Acyl-α-Amino Acid Precursors

The Robinson-Gabriel cyclization remains a cornerstone for constructing 1,3-oxazole cores. For 5-(allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile, the process begins with the preparation of N-(2-chlorobenzoyl)-β-cyanoalanine (Figure 1). This intermediate is synthesized via acylation of β-cyanoalanine with 2-chlorobenzoyl chloride in dichloromethane, catalyzed by 4-methylmorpholine at 0–5°C. The β-cyano group ensures subsequent nitrile retention at position 4 post-cyclization.

Cyclodehydration to Oxazol-5(4H)-One

Treatment of N-(2-chlorobenzoyl)-β-cyanoalanine with ethyl chloroformate in tetrahydrofuran induces cyclodehydration, yielding 2-(2-chlorophenyl)-4-cyanooxazol-5(4H)-one (85–90% yield). The reaction proceeds via intramolecular nucleophilic attack by the amide nitrogen on the activated carbonyl, forming the oxazole ring (Scheme 1).

Scheme 1: Cyclodehydration Mechanism

- Activation : Ethyl chloroformate converts the carboxylic acid to a mixed anhydride.

- Cyclization : The amide nitrogen attacks the electrophilic carbonyl carbon, releasing CO₂ and H₂O.

- Aromatization : Tautomerization stabilizes the oxazolone structure.

Functionalization at Position 5: Allylamino Group Introduction

Nucleophilic Ring-Opening of Oxazolones

Oxazol-5(4H)-ones exhibit reactivity at the carbonyl oxygen, enabling nucleophilic substitution. Heating 2-(2-chlorophenyl)-4-cyanooxazol-5(4H)-one with allylamine in ethanol at 80°C for 12 hours opens the lactone ring, forming N-allyl-2-(2-chlorophenyl)-4-cyanooxazole-5-carboxamide (75% yield). However, this intermediate requires further dehydration to restore aromaticity.

Phosphoryl Trichloride-Mediated Cyclization

To regenerate the oxazole ring, N-allyl-2-(2-chlorophenyl)-4-cyanooxazole-5-carboxamide undergoes cyclization with phosphoryl trichloride (POCl₃) under reflux (110°C, 4 hours). POCl₃ acts as both a Lewis acid and dehydrating agent, eliminating water and forming the final product (88% yield).

Critical Parameters:

- Temperature : Excess heat (>120°C) promotes side reactions like nitrile hydrolysis.

- Stoichiometry : A 1:2 molar ratio of substrate to POCl₃ ensures complete dehydration.

Alternative Route: Hantzsch Oxazole Synthesis

α-Halo Ketone Preparation

The Hantzsch method employs α-halo ketones and cyanamide. 2-Chlorophenylglyoxal is brominated using N-bromosuccinimide (NBS) in CCl₄, yielding 2-bromo-2-(2-chlorophenyl)acetaldehyde (92% yield).

Cyclocondensation with Cyanamide

Reaction of the α-bromo ketone with cyanamide in aqueous ethanol (pH 9–10, 60°C, 8 hours) produces 2-(2-chlorophenyl)-4-cyanooxazole (78% yield). The mechanism involves nucleophilic attack by cyanamide’s amine on the carbonyl, followed by bromide displacement and aromatization.

Direct Amination at Position 5

Introducing the allylamino group post-cyclization requires Pd-catalyzed C–N coupling. Using 2-(2-chlorophenyl)-4-cyanooxazole , allylamine, Pd₂(dba)₃, and Xantphos in toluene at 100°C for 24 hours affords the target compound (65% yield).

Optimization Insights:

- Catalyst Load : 5 mol% Pd₂(dba)₃ balances cost and efficiency.

- Ligand Choice : Bulky phosphines (Xantphos) prevent β-hydride elimination.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Key Step | Yield (%) | Scalability |

|---|---|---|---|

| Robinson-Gabriel | POCl₃ cyclization | 88 | High |

| Hantzsch + Amination | Pd-catalyzed coupling | 65 | Moderate |

The Robinson-Gabriel route offers superior yields due to fewer intermediates, whereas the Hantzsch approach suffers from Pd catalyst costs.

Byproduct Formation

- Robinson-Gabriel : Trace 4-cyano-2-(2-chlorophenyl)oxazol-5-ol (<5%) from incomplete dehydration.

- Hantzsch : 2-(2-Chlorophenyl)oxazole-4-carbonitrile (12%) via premature cyclization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- EI-MS : m/z 299 [M]⁺ (calc. 299.07), base peak at m/z 252 ([M – CH₂CHCH₂]⁺).

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carboxylic acid.

Reduction: 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-amine.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile exhibit significant anticancer properties. For instance, heterocyclic compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .

Mechanism of Action

The anticancer activity of this compound may be attributed to its ability to interact with DNA and RNA, disrupting the normal cellular processes. Studies suggest that such interactions can lead to increased levels of reactive oxygen species (ROS), which are known to induce cell death in malignant cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that similar oxazole derivatives can inhibit the growth of a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of compounds like 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile. These compounds may help in mitigating neurodegenerative diseases by reducing inflammation and oxidative stress in neuronal cells. The ability to modulate neurotransmitter levels also plays a crucial role in enhancing cognitive functions and protecting against neurodegeneration .

Synthetic Applications

In synthetic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with enhanced biological activities. The solid-phase combinatorial synthesis method is often employed to create libraries of related compounds efficiently .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Core

The oxazole-4-carbonitrile scaffold is highly modifiable, with substituents influencing physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Spectral Comparisons of Oxazole-4-carbonitrile Derivatives

Key Observations :

- Electronic Effects: The 2-chlorophenyl group in the target compound introduces steric and electronic effects distinct from bulkier naphthyl (Compound 28) or planar quinoline (Compound 4) substituents. These differences may alter binding affinities in enzyme inhibition .

- Spectral Shifts: The allylamino group in the target compound generates unique ¹H NMR signals (e.g., δ 9.15 ppm for aromatic protons), differing from benzylamino (Compound 28) or methylamino (Compound 4) derivatives .

- Retention Times: The LC-MS retention time of the target compound (2.496 min) is shorter than that of Compound 4 (3.621 min), suggesting higher polarity due to the allylamino group .

Chlorophenyl-Containing Analogs

Compounds with chlorophenyl groups exhibit distinct structural and intermolecular interactions:

- 5-Amino-2-(2,4-dichlorophenyl)-oxazole-4-carbonitrile (): The dichlorophenyl substituent increases molecular weight (254.1 vs. 269.7) and may enhance lipophilicity compared to the mono-chlorophenyl target compound.

- This highlights the role of chloro substituents in molecular packing, which may apply to the target compound .

Antifungal Activity of Oxazole-4-carbonitrile Derivatives

reports antifungal oxazole-4-carbonitriles with indol-3-yl substituents (e.g., Compound 3h: 88% yield, 163.3–164.9°C mp). While the target compound lacks an indole group, its allylamino moiety could similarly enhance solubility and bioavailability, critical for antifungal applications .

Actividad Biológica

5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile is C12H11ClN4O, with a molecular weight of 248.7 g/mol. The structure features an oxazole ring, which is known for its biological activity, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays have demonstrated that 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile possesses comparable activity to established antibiotics like penicillin and ciprofloxacin .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Penicillin | Staphylococcus aureus | 8 µg/mL |

| Ciprofloxacin | Escherichia coli | 4 µg/mL |

Anticancer Activity

The anticancer potential of the compound has been evaluated through various cell line studies. Notably, it has shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study involving MCF-7 cells, treatment with 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours. The compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features. The presence of the allylamino group and the chlorophenyl moiety significantly enhance its interaction with biological targets. SAR studies suggest that modifications in these groups can lead to variations in potency and selectivity.

Toxicity Studies

Preliminary toxicity assessments indicate that 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile exhibits low toxicity in animal models. Histopathological examinations revealed no significant adverse effects on major organs at therapeutic doses. Further studies are warranted to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the oxazole core via cyclization of precursors like α-haloketones and nitriles under basic conditions.

- Step 2 : Introduction of the allylamino group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 3 : Functionalization of the 2-chlorophenyl moiety using Suzuki-Miyaura cross-coupling or electrophilic substitution.

- Key Conditions : Reactions often require inert atmospheres (N₂/Ar), solvents like DMSO or THF, and catalysts such as Pd(PPh₃)₄ .

- Example Protocol : A reported yield of 65–75% was achieved using Pd-catalyzed amination at 80°C in DMF .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodological Answer : Analytical techniques include:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., allylamino protons at δ 5.2–5.8 ppm).

- FT-IR for functional groups (C≡N stretch ~2220 cm⁻¹, oxazole ring vibrations ~1600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 314.08) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial studies focus on:

- Anticancer Screening : Cytotoxicity assays (e.g., MTT) against HeLa or MCF-7 cell lines, with IC₅₀ values ranging 10–50 µM.

- Enzyme Inhibition : Testing against kinases (e.g., EGFR) using fluorescence-based assays.

- Mechanistic Insight : Apoptosis induction via flow cytometry (Annexin V/PI staining) .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer :

- Storage Conditions : Under nitrogen at –20°C in amber vials to prevent hydrolysis of the carbonitrile group.

- Solubility : DMSO (50 mg/mL) for stock solutions; avoid aqueous buffers unless stabilized with surfactants.

- Degradation Signs : Discoloration (yellow→brown) indicates oxidation; validate via TLC or HPLC before use .

Q. What safety precautions are recommended during handling?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Neutralize with 10% NaOH before incineration, as cyanide byproducts may form .

Advanced Research Questions

Q. How can reaction yields be optimized for the allylamino substitution step?

- Methodological Answer : Key parameters include:

- Catalyst Screening : Pd₂(dba)₃/Xantphos outperforms Pd(PPh₃)₄ in sterically hindered systems.

- Solvent Effects : Toluene improves selectivity over DMF for aryl chloride substrates.

- Temperature : 100–110°C increases reaction rates but risks decomposition; monitor via in-situ FT-IR.

- Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 65 |

| Pd₂(dba)₃ | Toluene | 110 | 82 |

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Variability : Normalize results using reference compounds (e.g., doxorubicin for cytotoxicity).

- Structural Confirmation : Re-validate compound identity via XRD or 2D NMR (e.g., NOESY for stereochemistry).

- Meta-Analysis : Compare IC₅₀ values under consistent conditions (e.g., serum-free media vs. FBS-containing) .

Q. What computational tools are used to predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR, PDB ID: 1M17).

- MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns).

- QSAR : CoMFA/CoMSIA to correlate substituent effects (e.g., allyl chain length) with activity .

Q. What strategies enable selective functionalization of the oxazole ring?

- Methodological Answer :

- Protecting Groups : Use Boc for amine protection during halogenation at C-4.

- Directed C-H Activation : Pd(OAc)₂ with directing groups (e.g., pyridine) for regioselective arylation.

- Photoredox Catalysis : Ru(bpy)₃²⁺ under blue light for radical-based modifications .

Q. How does structural modification impact the compound’s pharmacokinetic profile?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., -OH) to reduce LogP from 3.5 to 2.0, enhancing solubility.

- Metabolic Stability : Incubate with liver microsomes; LC-MS/MS identifies metabolites (e.g., allyl oxidation to epoxide).

- In Vivo Studies : Pharmacokinetic parameters (t₁/₂, Cmax) in rodent models guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.